molecular formula C11H11ClO3 B13462729 4-Chloro-4-oxobutyl benzoate

4-Chloro-4-oxobutyl benzoate

Cat. No.: B13462729
M. Wt: 226.65 g/mol
InChI Key: BQJRSEKOJSQTAM-UHFFFAOYSA-N
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Description

4-Chloro-4-oxobutyl benzoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoic acid, where the benzoate group is esterified with 4-chloro-4-oxobutanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4-oxobutyl benzoate typically involves the esterification of benzoic acid with 4-chloro-4-oxobutanol. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-oxobutyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN) or thiourea.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid

    Reduction: 4-Chloro-4-hydroxybutyl benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

4-Chloro-4-oxobutyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-4-oxobutyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4-oxobutyl benzoate is unique due to the presence of both a chlorine atom and a carbonyl group in its structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(4-chloro-4-oxobutyl) benzoate

InChI

InChI=1S/C11H11ClO3/c12-10(13)7-4-8-15-11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

BQJRSEKOJSQTAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCC(=O)Cl

Origin of Product

United States

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